molecular formula C12H27BrN2O3SSi B14357199 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide CAS No. 91998-52-6

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide

Cat. No.: B14357199
CAS No.: 91998-52-6
M. Wt: 387.41 g/mol
InChI Key: RHFFWHVKPFBMBR-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide is a chemical compound that features a unique combination of an imidazole ring and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide typically involves the reaction of 4,5-dihydro-1H-imidazole with 3-(triethoxysilyl)propyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the monohydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including coatings and adhesives, due to its silane functionality.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The triethoxysilyl group allows for covalent bonding with surfaces, enhancing the compound’s utility in material science applications.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-2-((3-(trimethoxysilyl)propyl)thio)-1H-imidazole: Similar structure but with trimethoxysilyl group.

    4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-thiazole: Contains a thiazole ring instead of an imidazole ring.

Uniqueness

4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrobromide is unique due to its combination of an imidazole ring and a triethoxysilyl group, which imparts both biological activity and material-binding properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

91998-52-6

Molecular Formula

C12H27BrN2O3SSi

Molecular Weight

387.41 g/mol

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrobromide

InChI

InChI=1S/C12H26N2O3SSi.BrH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H

InChI Key

RHFFWHVKPFBMBR-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Br

Origin of Product

United States

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